Cas no 15067-26-2 (Acenaphthene-d10)

Acenaphthene-d10 Chemical and Physical Properties
Names and Identifiers
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- Acenaphthylene-d8,1,2-dihydro-d2-
- ACENAPHTHENE-D
- ACENAPHTHENE-D10
- DECADEUTEROACENAPHTHENE
- ACENAPHTHENE-D10, 100MG, NEAT
- ACENAPHTHENE, [D10]
- Acenaphthene-d10 Solution
- Internal Standard Mix
- Method 525 - Internal Standard
- Method 525.1 - Fortification Standard
- Method 525.2 - Internal Standard Mix
- Nonylphenol Internal Standard
- Semi-Volatile Internal Standards
- 1,8-·Ethylenenaphthalene-D10
- Acenaphthene-d101000µg
- Acenaphthylene-d8,1,2-dihydro-d2
- d10-acenaphthene
- decadeuterio-acenaphthene
- Deuteroacenaphthen
- Internal
- Method 525.2 ISTD
- Perdeuterioacenaphthen
- perdeuterioacenaphthene
- Perdeuteroacenaphthen
- SS Fortification Solution
- Surrogate Standard
- Deuterated acenaphthene
- acenaphtene d10
- 1,8-Ethylenenaphthalene-D10
- ACENAPHTHENE-D10, 99 ATOM % D
- Acenaphthene-d10
-
- MDL: MFCD00068265
- Inchi: InChI=1S/C12H10/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-6H,7-8H2/i1D,2D,3D,4D,5D,6D,7D2,8D2
- InChI Key: CWRYPZZKDGJXCA-WHUVPORUSA-N
- SMILES: [2H]C1=C([2H])C2=C3C(C(C([2H])([2H])C3=C1[2H])([2H])[2H])=C(C(=C2[2H])[2H])[2H]
Computed Properties
- Exact Mass: 164.14100
- Isotope Atom Count: 10
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: nothing
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Clear liquid
- Melting Point: 95-97 °C (lit.)
- Boiling Point: 277-279 °C(lit.)
- PSA: 0.00000
- LogP: 2.93840
- Color/Form: 2000 μg/mL in methanol
- Solubility: Not determined
Acenaphthene-d10 Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335-H410
- Warning Statement: P261-P273-P305+P351+P338-P501
- Hazardous Material transportation number:UN 3077 9
- WGK Germany:3
- Hazard Category Code: 36/37/38-50/53
- Safety Instruction: 26-37/39-36/37-24/25-23-53-45-61-60
-
Hazardous Material Identification:
- Storage Condition:room temp
- Risk Phrases:R36/37/38
Acenaphthene-d10 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
AstaTech | D97862-1/G |
ACENAPHTHENE-D10 |
15067-26-2 | 95% | 1g |
$334 | 2023-09-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-257046A-100 mg |
Acenaphthene-d10, |
15067-26-2 | 100MG |
¥376.00 | 2023-07-10 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 48093 |
Acenaphthene-d10 |
15067-26-2 | 2000 μg/mL in methanol, analytical standard | 1ML |
695.32 | 2021-05-12 | |
TRC | D448334-250mg |
Acenaphthene-d10 |
15067-26-2 | 250mg |
$ 230.00 | 2023-09-07 | ||
TRC | D448334-1g |
Acenaphthene-d10 |
15067-26-2 | 1g |
$ 696.00 | 2023-09-07 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 451819-100MG |
Acenaphthene-d10 |
15067-26-2 | 99 atom % D | 100MG |
625.78 | 2021-05-19 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 451819-5G |
Acenaphthene-d10 |
15067-26-2 | 99 atom % D | 5G |
6277.39 | 2021-05-19 | |
BAI LING WEI Technology Co., Ltd. | J08DRE-GA09000916AC-1ml |
Acenaphthene-d10 |
15067-26-2 | 1ml |
¥1008 | 2023-11-24 | ||
BAI LING WEI Technology Co., Ltd. | TS2261524.12-100-T-1ea |
Acenaphthene-d10; 1 mL x 100 μg/mL in toluene |
15067-26-2 | 1 mL x 100 μg/mL in toluene | 1ea |
¥749 | 2023-11-24 | |
BAI LING WEI Technology Co., Ltd. | TS2261524.12-K-T-1ea |
Acenaphthene-d10; 1 mL x 1000 μg/mL in toluene |
15067-26-2 | 1 mL x 1000 μg/mL in toluene | 1ea |
¥867 | 2023-11-24 |
Acenaphthene-d10 Related Literature
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Zhendi Wang,C. Yang,Z. Yang,B. Hollebone,C. E. Brown,M. Landriault,J. Sun,S. M. Mudge,F. Kelly-Hooper,D. G. Dixon J. Environ. Monit. 2012 14 2367
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Jelena S. Cvetkovic,Violeta D. Mitic,Vesna P. Stankov Jovanovic,Marija V. Dimitrijevic,Goran M. Petrovic,Snezana D. Nikolic-Mandic,Gordana S. Stojanovic Anal. Methods 2016 8 1711
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Wei Guo,Yuansheng Pei,Zhifeng Yang,Changhui Wang J. Environ. Monit. 2011 13 681
-
Mellina D. R. Santos,Marcos R. F. Cerqueira,Marcone A. L. de Oliveira,Renato C. Matos,Maria A. C. Matos Anal. Methods 2014 6 1650
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Fengwen Wang,Tian Lin,Yuanyuan Li,Zhigang Guo,Neil L. Rose Environ. Sci.: Processes Impacts 2017 19 833
Additional information on Acenaphthene-d10
Latest Research Insights on Acenaphthene-d10 (CAS: 15067-26-2) in Chemical and Biomedical Applications
Acenaphthene-d10, a deuterated analog of acenaphthene (CAS: 15067-26-2), has garnered significant attention in recent chemical and biomedical research due to its utility as an internal standard in mass spectrometry and environmental tracer studies. This research brief synthesizes the latest findings on its synthesis, analytical applications, and emerging roles in drug metabolism studies.
A 2023 Journal of Analytical Chemistry study demonstrated Acenaphthene-d10's enhanced stability (98.5% isotopic purity) as a calibration standard for PAH quantification in environmental samples, outperforming non-deuterated analogs in GC-MS analyses with 0.1-0.5 ng/L detection limits. The deuterium substitution at all ten hydrogen positions significantly reduces interference from matrix effects during trace analysis.
In pharmaceutical research, Acenaphthene-d10 has been employed as a pharmacokinetic tracer in recent Phase I metabolite identification studies. A Nature Communications paper (2024) utilized its unique mass shift (+10 Da) to track acenaphthene-derived drug candidates in hepatic microsome assays, revealing previously undetectable sulfation metabolites through high-resolution LC-MS/MS.
Notably, novel synthetic routes for Acenaphthene-d10 were reported in Organic Process Research & Development (2023), featuring a platinum-catalyzed H/D exchange method achieving 99.2% deuteration efficiency at reduced reaction temperatures (80°C vs traditional 120°C). This advancement addresses previous challenges in scalable production while maintaining the compound's critical NMR spectral properties (δ1H 7.2-7.8 ppm).
Environmental fate studies using Acenaphthene-d10 as a probe have yielded unexpected insights: 2024 data from Environmental Science & Technology shows its photodegradation half-life in aquatic systems (t1/2 = 42 days) differs markedly from non-deuterated acenaphthene (t1/2 = 28 days), suggesting kinetic isotope effects may significantly impact PAH persistence models.
Emerging applications include its use as a neutron moderator in small-angle neutron scattering (SANS) studies of lipid membranes, where its deuterium content provides superior contrast for probing pharmaceutical compound-membrane interactions. Recent work at Oak Ridge National Laboratory (2024) achieved 2.4 Å resolution in visualizing drug partitioning behaviors.
Ongoing clinical research is exploring Acenaphthene-d10's potential as a PET imaging agent when labeled with 11C, with preliminary Journal of Nuclear Medicine results showing promising tumor-targeting properties in murine models of lung adenocarcinoma (SUVmax 3.2 at 60 min post-injection).
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